
1-Amino-3-(3-(methylamino)propoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(3-(methylamino)propoxy)propan-2-ol is an organic compound with the molecular formula C7H18N2O2. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-(methylamino)propylamine with epichlorohydrin under basic conditions to form the desired product. The reaction typically proceeds as follows:
- Mix 3-(methylamino)propylamine with epichlorohydrin in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the reaction mixture to facilitate the reaction.
- Stir the mixture at room temperature for several hours until the reaction is complete.
- Purify the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Amino-3-(3-(methylamino)propoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Amino-3-(3-(methylamino)propoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
類似化合物との比較
Similar Compounds
- 3-(Methylamino)-1-phenylpropan-1-ol
- 1-Amino-3-methoxypropan-2-ol
- 2-Amino-2-methyl-1-propanol
Uniqueness
1-Amino-3-(3-(methylamino)propoxy)propan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and biological contexts, making it a valuable compound in various fields of research.
特性
分子式 |
C7H18N2O2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
1-amino-3-[3-(methylamino)propoxy]propan-2-ol |
InChI |
InChI=1S/C7H18N2O2/c1-9-3-2-4-11-6-7(10)5-8/h7,9-10H,2-6,8H2,1H3 |
InChIキー |
OBISHMSROWOEJY-UHFFFAOYSA-N |
正規SMILES |
CNCCCOCC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)
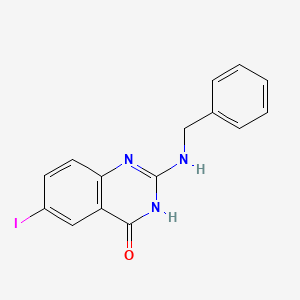
![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
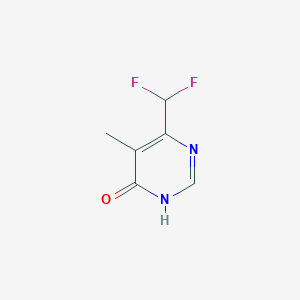
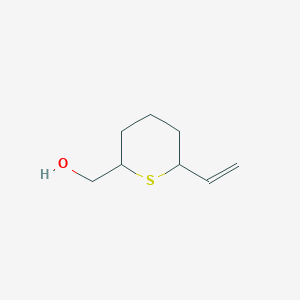
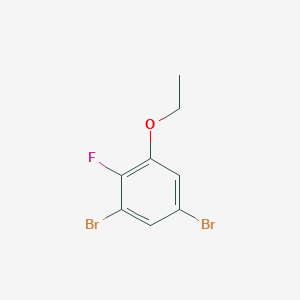
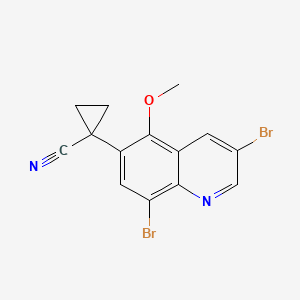
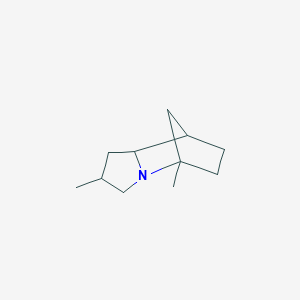
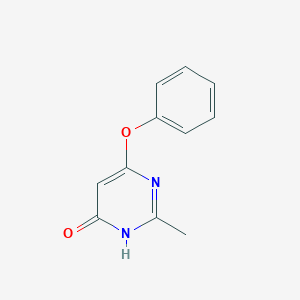
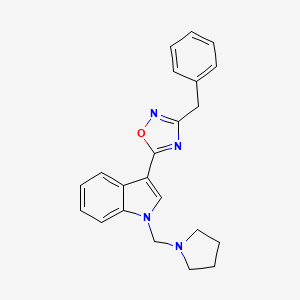
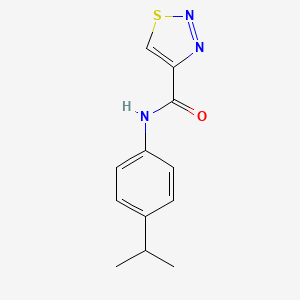
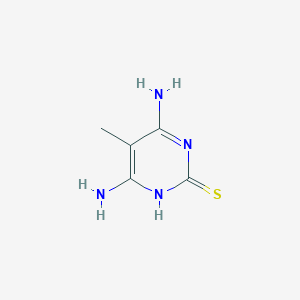
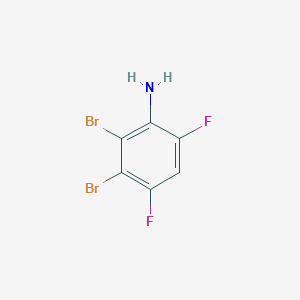
![2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099969.png)
